2-cyano-N-(3-nitrophenyl)acetamide
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Overview
Description
2-cyano-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a cyano group (-CN) and a nitrophenyl group (-NO2) attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 3-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Condensation reactions: Aldehydes or ketones with acidic or basic catalysts.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted cyanoacetamides.
Condensation reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.
Reduction: Formation of 2-cyano-N-(3-aminophenyl)acetamide.
Scientific Research Applications
2-cyano-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(2,4-dinitrophenyl)acetamide
Uniqueness
2-cyano-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho or para positions, resulting in distinct properties and applications .
Properties
IUPAC Name |
2-cyano-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDLCHVIKUNVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350030 |
Source
|
Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-56-6 |
Source
|
Record name | 2-cyano-N-(3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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